
2-(2,4-Dimethylbenzoyl)benzoic acid
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Overview
Description
2-(2,4-Dimethylbenzoyl)benzoic acid (CAS 2346-64-7) is a substituted benzoic acid derivative with the molecular formula C₁₆H₁₄O₃ . Its structure features a benzoyl group substituted with methyl groups at the 2- and 4-positions of the aromatic ring, linked to a benzoic acid moiety at the ortho position (Figure 1). Its applications span materials science (e.g., UV-absorbing composites) and pharmacological research due to its structural resemblance to bioactive aromatic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance UV absorption in composites due to extended conjugation . Methyl groups increase hydrophobicity, improving thermal stability compared to hydroxylated analogs .
- Positional Effects : 2,4-substitution patterns (as in 2,4-DMOBA and 2,4-dihydroxybenzoic acid) exhibit spectral and spatial similarities to salicylic acid derivatives, influencing hydrogen bonding and biological activity .
Physicochemical Properties
- Solubility : Methylated derivatives (e.g., 2-(2,4-Dimethylbenzoyl)benzoic acid) are less water-soluble than hydroxylated or methoxylated analogs due to reduced polarity .
- Thermal Stability : Composites incorporating 2,4-DMOBA decompose above 350°C, suggesting that methyl/methoxy substituents enhance stability compared to unsubstituted benzoic acids .
Properties
CAS No. |
2346-63-6 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,4-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
WIJXLAAOWGSOMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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